2-(1-Aminocyclohexyl)ethan-1-ol hydrochloride
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Overview
Description
It is known for its unique chemical structure and properties, which make it a subject of interest in scientific studies.
Scientific Research Applications
2-(1-Aminocyclohexyl)ethan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause serious eye irritation . Therefore, precautions should be taken when handling this compound, including wearing protective gloves and eye protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)ethan-1-ol hydrochloride typically involves the reaction of cyclohexanone with ethylene oxide in the presence of a catalyst to form 2-(1-hydroxycyclohexyl)ethanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield 2-(1-Aminocyclohexyl)ethan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, secondary amines, and substituted ethanols .
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxycyclohexyl)ethanol: A precursor in the synthesis of 2-(1-Aminocyclohexyl)ethan-1-ol hydrochloride.
Cyclohexanone: Another related compound used in the synthesis process.
2-(1-Aminocyclohexyl)ethan-1-amine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of an aminocyclohexyl group and an ethan-1-ol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(1-aminocyclohexyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-8(6-7-10)4-2-1-3-5-8;/h10H,1-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWGKPSVCAJNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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